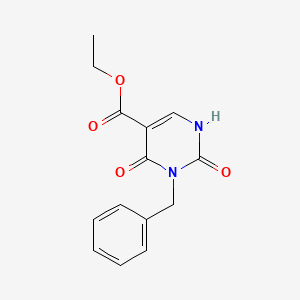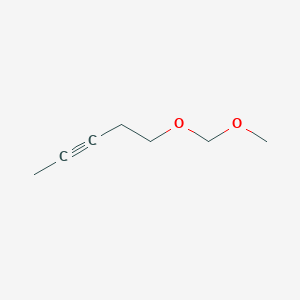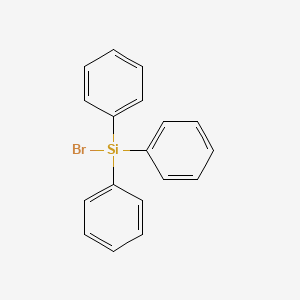
Isoxazole, 5-iodo-3,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, 5-iodo-3,4-dimethyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3,4-dimethyl-isoxazole typically involves the iodination of 3,4-dimethyl-isoxazole. One common method is the reaction of 3,4-dimethyl-isoxazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 5-iodo-3,4-dimethyl-isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 5-Iodo-3,4-dimethyl-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Cycloaddition: Catalysts such as copper(I) chloride or ruthenium(II) complexes can facilitate the cycloaddition reactions.
Major Products:
Substitution Reactions: Products such as 5-azido-3,4-dimethyl-isoxazole or 5-cyano-3,4-dimethyl-isoxazole.
Oxidation Reactions: Products such as 3,4-dimethyl-isoxazole-5-carboxylic acid.
Cycloaddition Reactions: Larger heterocyclic compounds with potential biological activities.
科学的研究の応用
5-Iodo-3,4-dimethyl-isoxazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 5-iodo-3,4-dimethyl-isoxazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups can enhance the compound’s ability to bind to biological targets, such as enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
3,5-Dimethyl-isoxazole: Lacks the iodine atom, which may result in different chemical and biological properties.
5-Bromo-3,4-dimethyl-isoxazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-Chloro-3,4-dimethyl-isoxazole: Another halogenated derivative with chlorine, exhibiting different properties compared to the iodine derivative.
Uniqueness: The presence of the iodine atom in 5-iodo-3,4-dimethyl-isoxazole can enhance its reactivity and biological activity compared to other halogenated derivatives. The larger atomic size and higher electronegativity of iodine can influence the compound’s interactions with biological targets, making it a unique and valuable compound for research and development .
特性
CAS番号 |
61314-41-8 |
|---|---|
分子式 |
C5H6INO |
分子量 |
223.01 g/mol |
IUPAC名 |
5-iodo-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C5H6INO/c1-3-4(2)7-8-5(3)6/h1-2H3 |
InChIキー |
BHRPZIACBBNGIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)








